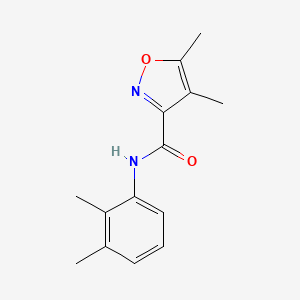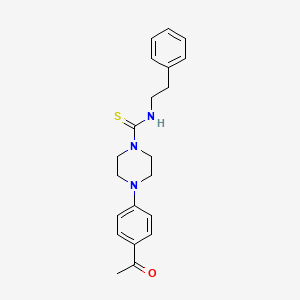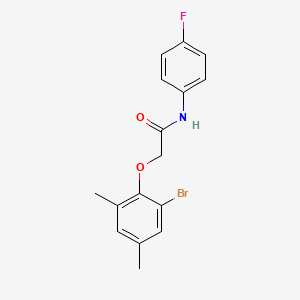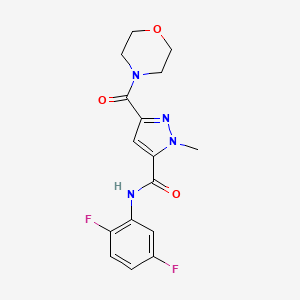
N-(4-tert-butylcyclohexyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl ring, a chlorinated pyrazole, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the pyrazole moiety. One common method involves the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then acetylated to form 4-tert-butylcyclohexyl acetate . The pyrazole ring can be synthesized through a series of reactions involving chlorination and methylation of the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using specialized equipment to ensure high yield and purity. The use of catalysts such as Raney nickel or rhodium-carbon can influence the isomeric composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The chlorinated pyrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound shares the tert-butylcyclohexyl moiety but differs in its functional groups and overall structure.
4-tert-Butylcyclohexanone: Another related compound with a similar cyclohexyl ring but different functional groups.
Uniqueness
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a chlorinated pyrazole ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H26ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H26ClN3O/c1-10-13(17)14(20(5)19-10)15(21)18-12-8-6-11(7-9-12)16(2,3)4/h11-12H,6-9H2,1-5H3,(H,18,21) |
InChI Key |
GWPMROUTVRJHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953340.png)

![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10953353.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10953363.png)
![2,4-dichloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B10953369.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10953372.png)
![N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953382.png)
![6-(1-ethylpyrazol-4-yl)-12-methyl-14-(trifluoromethyl)-17-thia-3,5,9,15-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),11(16),12,14-pentaene-4,8-dione](/img/structure/B10953384.png)
![9-(1-ethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10953388.png)



![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10953414.png)
![2-methoxy-N-[(2Z)-3-(2-methylpropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10953418.png)
